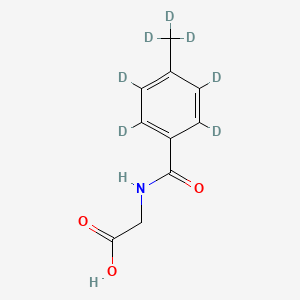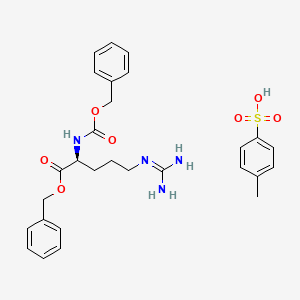
Nomifensine-d3 Maleic Acid Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Nomifensine-d3 Maleic Acid Salt is a labeled analogue of Nomifensine, a norepinephrine-dopamine reuptake inhibitor. This compound is primarily used in scientific research, particularly in studies involving dopamine release and reuptake mechanisms. It is distinguished by its molecular formula C20H19D3N2O4 and a molecular weight of 357.42 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nomifensine-d3 Maleic Acid Salt involves the incorporation of deuterium atoms into the Nomifensine molecule. The general synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction.
Deuterium Labeling: The methyl group in the isoquinoline core is replaced with a trideuteriomethyl group using deuterated reagents.
Formation of the Maleic Acid Salt: The final step involves the reaction of the deuterated Nomifensine with maleic acid to form the maleic acid salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is critical in maintaining the isotopic purity of the final product .
化学反応の分析
Types of Reactions
Nomifensine-d3 Maleic Acid Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学的研究の応用
Nomifensine-d3 Maleic Acid Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of isotopic labeling and mass spectrometry.
Biology: Employed in studies investigating the mechanisms of neurotransmitter release and reuptake.
Medicine: Utilized in pharmacological research to understand the effects of norepinephrine-dopamine reuptake inhibitors.
Industry: Applied in the development of new antidepressant drugs and in quality control processes
作用機序
Nomifensine-d3 Maleic Acid Salt exerts its effects by inhibiting the reuptake of norepinephrine and dopamine. This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. The primary molecular targets are the norepinephrine and dopamine transporters. By blocking these transporters, the compound prevents the reuptake of neurotransmitters, leading to increased synaptic levels and prolonged neurotransmitter activity .
類似化合物との比較
Nomifensine-d3 Maleic Acid Salt is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Nomifensine: The non-labeled version, which shares similar pharmacological properties but lacks the isotopic labeling.
Bupropion: Another norepinephrine-dopamine reuptake inhibitor, but with a different chemical structure.
Methylphenidate: A stimulant that also inhibits norepinephrine and dopamine reuptake but is primarily used for treating ADHD
This compound stands out due to its specific use in research involving isotopic labeling and its unique pharmacokinetic properties .
特性
CAS番号 |
1795140-41-8 |
|---|---|
分子式 |
C20H22N2O4 |
分子量 |
357.424 |
IUPAC名 |
(Z)-but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3; |
InChIキー |
GEOCVSMCLVIOEV-REHQRYIOSA-N |
SMILES |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
同義語 |
1,2,3,4-Tetrahydro-2-(methyl-d3)-4-phenyl-8-isoquinolinamine (2Z)-2-Butenedioate; (8-Amino-1,2,3,4-tetrahydro-2-(methyl-d3)-4-phenylisoquinoline (Z)-2-Butenedioate; (±)-Nomifensine-d3 Hydrogen Maleate; Alival-d3; HOE 984-d3; Hostalival-d3; Merital-d3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















